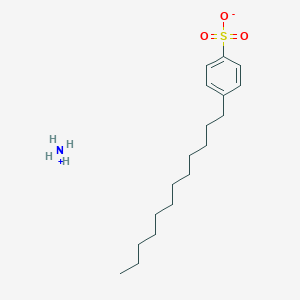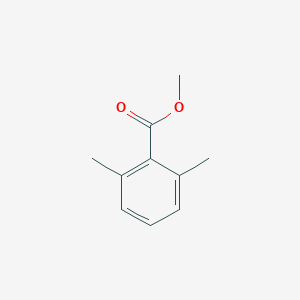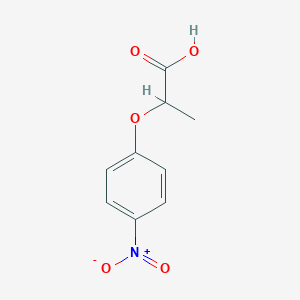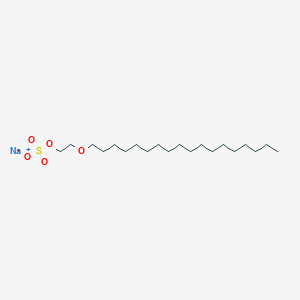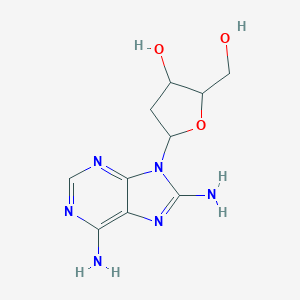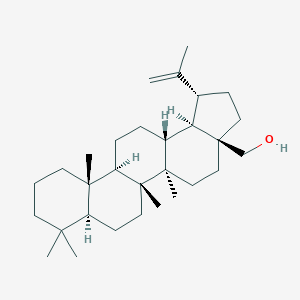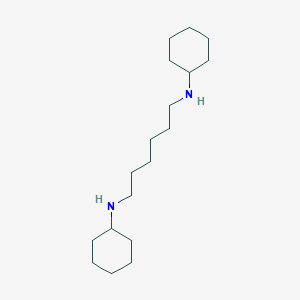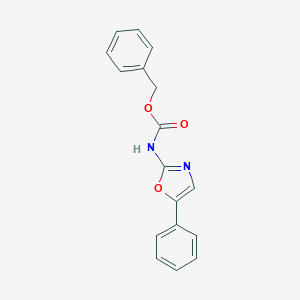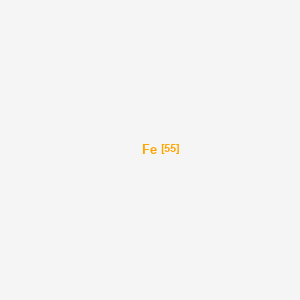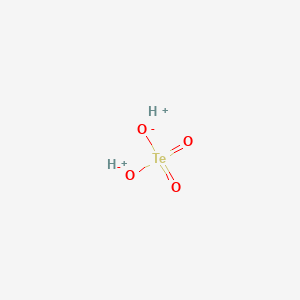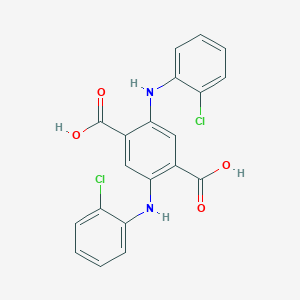
2,5-Bis(2-chloroanilino)terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(2-chloroanilino)terephthalic acid, also known as BCTA, is a synthetic compound that belongs to the class of terephthalic acid derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including material science, biomedicine, and environmental science.
科学研究应用
2,5-Bis(2-chloroanilino)terephthalic acid has been extensively studied for its potential applications in various fields of research. In material science, 2,5-Bis(2-chloroanilino)terephthalic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its unique structural and electronic properties. In biomedicine, 2,5-Bis(2-chloroanilino)terephthalic acid has shown promising results as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates, which are implicated in the pathogenesis of Alzheimer's disease. 2,5-Bis(2-chloroanilino)terephthalic acid has also been investigated as a potential inhibitor of cancer cell proliferation and metastasis. In environmental science, 2,5-Bis(2-chloroanilino)terephthalic acid has been used as a photocatalyst for the degradation of organic pollutants in wastewater.
作用机制
The mechanism of action of 2,5-Bis(2-chloroanilino)terephthalic acid varies depending on its application. In the case of MOFs, 2,5-Bis(2-chloroanilino)terephthalic acid acts as a linker between metal ions to form a porous structure with high surface area and tunable properties. In the case of Aβ detection, 2,5-Bis(2-chloroanilino)terephthalic acid binds specifically to Aβ aggregates and emits fluorescence upon excitation, allowing for their visualization and quantification. In the case of cancer cell inhibition, 2,5-Bis(2-chloroanilino)terephthalic acid has been shown to induce cell cycle arrest and apoptosis by inhibiting the expression of key proteins involved in cell proliferation and survival. In the case of photocatalysis, 2,5-Bis(2-chloroanilino)terephthalic acid acts as a sensitizer that absorbs light and generates reactive oxygen species (ROS) that can oxidize and degrade organic pollutants.
生化和生理效应
The biochemical and physiological effects of 2,5-Bis(2-chloroanilino)terephthalic acid have been studied in vitro and in vivo. In vitro studies have shown that 2,5-Bis(2-chloroanilino)terephthalic acid is non-toxic to normal cells but can inhibit the proliferation and migration of cancer cells. 2,5-Bis(2-chloroanilino)terephthalic acid has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In vivo studies have shown that 2,5-Bis(2-chloroanilino)terephthalic acid can reduce tumor growth and metastasis in animal models of cancer. 2,5-Bis(2-chloroanilino)terephthalic acid has also been shown to have anti-inflammatory and antioxidant effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2,5-Bis(2-chloroanilino)terephthalic acid in lab experiments include its ease of synthesis, high purity, and versatility in applications. 2,5-Bis(2-chloroanilino)terephthalic acid is also stable under a wide range of conditions and can be easily modified to tune its properties. The limitations of using 2,5-Bis(2-chloroanilino)terephthalic acid in lab experiments include its relatively high cost, limited availability, and potential toxicity at high concentrations. The use of 2,5-Bis(2-chloroanilino)terephthalic acid in biological assays also requires careful optimization of the experimental conditions to minimize interference from autofluorescence and other sources of background noise.
未来方向
There are several future directions for research on 2,5-Bis(2-chloroanilino)terephthalic acid. One potential direction is the development of new methods for the synthesis of 2,5-Bis(2-chloroanilino)terephthalic acid and its derivatives with improved properties. Another direction is the exploration of new applications for 2,5-Bis(2-chloroanilino)terephthalic acid in fields such as catalysis, sensing, and imaging. The use of 2,5-Bis(2-chloroanilino)terephthalic acid as a drug delivery system for targeted therapy is also an area of active research. Finally, the investigation of the toxicity and biocompatibility of 2,5-Bis(2-chloroanilino)terephthalic acid in vivo is necessary for its translation into clinical applications.
Conclusion
In conclusion, 2,5-Bis(2-chloroanilino)terephthalic acid is a synthetic compound with promising applications in various fields of research. Its unique structural and electronic properties make it a versatile building block for the synthesis of MOFs, fluorescent probes, and anticancer agents. The biochemical and physiological effects of 2,5-Bis(2-chloroanilino)terephthalic acid have been extensively studied, and its advantages and limitations for lab experiments have been identified. Future research on 2,5-Bis(2-chloroanilino)terephthalic acid should focus on developing new synthesis methods, exploring new applications, and investigating its toxicity and biocompatibility in vivo.
合成方法
2,5-Bis(2-chloroanilino)terephthalic acid can be synthesized via a multistep process involving the reaction of terephthalic acid with 2-chloroaniline and subsequent coupling with 2,5-dichloroaniline. The reaction is carried out in the presence of a catalyst under controlled conditions to obtain the desired product. The purity and yield of 2,5-Bis(2-chloroanilino)terephthalic acid can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time.
属性
CAS 编号 |
10291-27-7 |
|---|---|
产品名称 |
2,5-Bis(2-chloroanilino)terephthalic acid |
分子式 |
C20H14Cl2N2O4 |
分子量 |
417.2 g/mol |
IUPAC 名称 |
2,5-bis(2-chloroanilino)terephthalic acid |
InChI |
InChI=1S/C20H14Cl2N2O4/c21-13-5-1-3-7-15(13)23-17-9-12(20(27)28)18(10-11(17)19(25)26)24-16-8-4-2-6-14(16)22/h1-10,23-24H,(H,25,26)(H,27,28) |
InChI 键 |
LASWYZAZWDFPSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3Cl)C(=O)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3Cl)C(=O)O)Cl |
其他 CAS 编号 |
10291-27-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



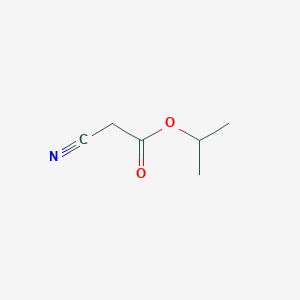
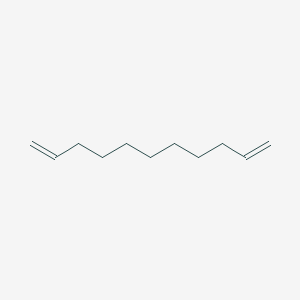
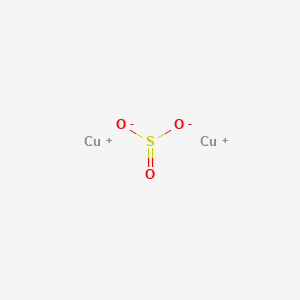
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)
